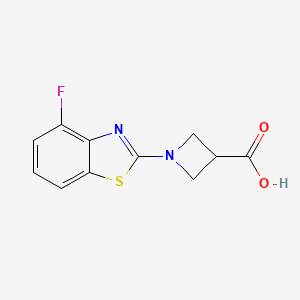

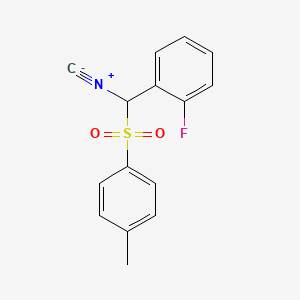

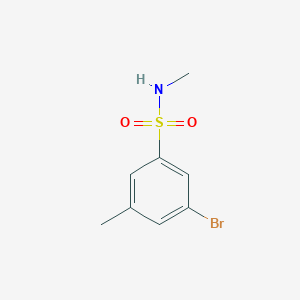

5-(1-苯并呋喃-2-基)-3-甲基-1,2,4-恶二唑

描述

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary based on the functional groups attached to the benzofuran ring . The structure of the specific compound “5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole” was not found in the search results.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields .

科学研究应用

Antimicrobial Activity

The benzofuran derivatives, including the 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole, have been studied for their antimicrobial properties. These compounds have shown potential in combating multidrug-resistant pathogenic bacteria, both Gram-positive and Gram-negative . The structural modification of these molecules can significantly affect their antimicrobial efficacy, making them a valuable asset in the development of new antimicrobial agents.

Antioxidant Properties

Benzofuran derivatives also exhibit promising antioxidant activities. The introduction of hydroxyl groups at specific positions can enhance these properties, which is crucial in the prevention of oxidative stress-related diseases . This makes them interesting candidates for further research in the development of antioxidant therapies.

Anti-inflammatory Applications

The anti-inflammatory potential of benzofuran compounds is another area of interest. Their ability to modulate inflammatory responses makes them suitable for the development of new anti-inflammatory drugs. This application is particularly relevant given the wide range of chronic diseases that involve inflammation as a key component .

Anticancer Agents

Benzofuran derivatives, including 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole, have been explored for their anticancer activities. They have shown promise in inhibiting the growth of various cancer cell lines, making them potential candidates for anticancer drug development . The relationship between their structure and activity is a critical area of study to optimize their therapeutic effects.

Antifungal Efficacy

The antifungal properties of benzofuran derivatives are noteworthy. They have been found to be effective against a range of fungal pathogens, suggesting their use in the treatment of fungal infections . The development of new antifungal agents is essential due to the increasing resistance to existing medications.

Antiviral Potential

Lastly, benzofuran derivatives have demonstrated antiviral activities. Their potential applications in treating viral infections make them a subject of significant interest, especially in the context of emerging and re-emerging viral diseases . Further research in this field could lead to the development of novel antiviral drugs.

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It is known that benzofuran derivatives can interact with various targets in the cell, leading to changes in cellular function . For instance, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of specific proteins .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound could have a significant impact on cellular function.

未来方向

Benzofuran compounds have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

属性

IUPAC Name |

5-(1-benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-7-12-11(15-13-7)10-6-8-4-2-3-5-9(8)14-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUKAROQNOFYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)

![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)

![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)